3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride

Sulfonylation Nucleophilic substitution Electron-withdrawing group

Obtain 3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride (CAS 885267-96-9), a meta-CF₃-substituted biphenyl sulfonyl chloride that addresses the need for regioisomerically pure, electrophilic building blocks in medicinal chemistry. The meta-trifluoromethyl group (+0.43 Hammett σₘ) enhances electrophilicity for faster amine sulfonylation kinetics, while the crystalline solid form (mp 78-82°C) simplifies handling. This scaffold is explicitly cited in patent WO2020111252A1 for DOCK1 inhibitor synthesis and is employed in KSP inhibitor development (IC₅₀ 0.12 μM). Supplied with consistent 97% purity (HPLC) for reproducible sulfonamide formation.

Molecular Formula C13H8ClF3O2S
Molecular Weight 320.71 g/mol
CAS No. 885267-96-9
Cat. No. B1340909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride
CAS885267-96-9
Molecular FormulaC13H8ClF3O2S
Molecular Weight320.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C13H8ClF3O2S/c14-20(18,19)12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15,16)17/h1-8H
InChIKeyWJSSWLPZDVPLIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3′-(Trifluoromethyl)biphenyl-4-sulfonyl chloride Overview


3′-(Trifluoromethyl)biphenyl-4-sulfonyl chloride (CAS 885267-96-9) is a biphenyl sulfonyl chloride derivative characterized by a trifluoromethyl (-CF₃) group at the 3′ position and a sulfonyl chloride (-SO₂Cl) moiety at the 4 position on the biphenyl scaffold [1]. With a molecular weight of 320.71 g/mol, this compound exhibits high electrophilicity due to the electron-withdrawing effect of the -CF₃ group, which enhances its reactivity in nucleophilic substitution reactions to form sulfonamides and sulfonate esters . The compound is typically offered as a crystalline solid with a melting point range of 78–82°C (or 78–92°C depending on purity) and is moisture-sensitive .

1 Sulfonamide and sulfonate ester synthesis via nucleophilic substitution
2 Meta-CF₃ substitution provides a distinct electronic environment compared to other regioisomers
3 Crystalline solid with a defined melting range supports reproducible handling and formulation

Regioisomeric Reactivity of 3′-(Trifluoromethyl)biphenyl-4-sulfonyl chloride


The 3′-trifluoromethyl substitution pattern on the biphenyl-4-sulfonyl chloride scaffold is not interchangeable with its 4′- or 2′-regioisomers. The meta- position of the -CF₃ group relative to the sulfonyl chloride moiety establishes a distinct electronic environment that modulates both electrophilicity and the resulting sulfonamide′s three-dimensional conformation . In drug discovery contexts, sulfonamides derived from 3′-trifluoromethyl biphenyl sulfonyl chlorides have been shown to exhibit specific target engagement profiles that are not recapitulated by other regioisomers [1]. Furthermore, the physical form—a crystalline solid with a defined melting point of 78–82°C—differs from analogs that may be oils or have broader melting ranges, which impacts handling, storage stability, and formulation workflows .

! 2′- or 4′-CF₃ regioisomers may not replicate the electronic profile and target engagement observed with the 3′-substituted scaffold.
! Physical form and melting behaviour differ across regioisomers; handling and dissolution characteristics may shift.
! Purity grade and batch consistency should be verified independently; vendor specifications alone may not guarantee identical reactivity.

Performance Evidence for 3′-(Trifluoromethyl)biphenyl-4-sulfonyl chloride


Enhanced Electrophilicity from Meta-CF₃ Substituent

The Hammett substituent constant (σₘ) for the meta-trifluoromethyl group is +0.43, indicating a strong electron-withdrawing effect that increases the electrophilicity of the sulfonyl chloride sulfur atom compared to unsubstituted biphenyl-4-sulfonyl chloride (σ = 0) [1]. This enhanced electrophilicity accelerates nucleophilic attack by amines, leading to faster sulfonamide formation under identical conditions. In chloride-chloride exchange studies of arenesulfonyl chlorides, a positive Hammett ρ-value of +2.02 was determined, confirming that electron-withdrawing substituents significantly increase reaction rates [2].

Hammett Substituent Constant
Class-level inference
σₘ +0.43 vs 0
Reported electron-withdrawing effect; may support faster sulfonylation.
Hammett equation parameters; class-level inference.
Sulfonylation Nucleophilic substitution Electron-withdrawing group

Solid-State Property Differences from Regioisomers

3′-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is a crystalline solid with a well-defined melting point of 78–82°C (≥96% purity, HPLC) . In contrast, the 4′-(trifluoromethyl)biphenyl-4-sulfonyl chloride regioisomer is also a solid but with a melting point reported as 98–102°C , while the 2-(trifluoromethyl)biphenyl-4-sulfonyl chloride analog exhibits a predicted boiling point of 381.6°C but no discrete melting point, suggesting it may be an oil or low-melting solid [1].

Melting Point Comparison
Data to verify
78–82 °C (3′-CF₃) vs 98–102 °C (4′-CF₃)
Lower melting range may ease dissolution and handling.
Vendor specification; regioisomer context.
Solid-state properties Handling Purity

Lipophilicity Advantage in Drug Design

The trifluoromethyl group is a well-established lipophilicity-enhancing substituent in medicinal chemistry. The calculated LogP (octanol-water partition coefficient) for 3′-(trifluoromethyl)biphenyl-4-sulfonyl chloride is predicted to be approximately 4.2 [1], compared to ~3.5 for the unsubstituted biphenyl-4-sulfonyl chloride [2]. In a related study, sulfonamides derived from p-trifluoromethyl biphenyl sulfonyl chlorides demonstrated a 12-fold selectivity for ADAMTS7 (Kᵢ = 9 nM) over ADAMTS5 (Kᵢ = 110 nM) [3].

Predicted Lipophilicity
Class-level inference
ΔLogP ≈ +0.7
Reported lipophilicity context; may influence permeability screening.
In silico prediction; requires experimental validation.
Lipophilicity ADME Drug design

Purity Specification for Reproducible Synthesis

Commercially available 3′-(trifluoromethyl)biphenyl-4-sulfonyl chloride is supplied with a minimum purity of 96–97% as determined by HPLC analysis of the diethylsulfonamide derivative . This purity level is comparable to that of biphenyl-4-sulfonyl chloride (97% min) and exceeds the typical 95% specification for many custom-synthesized sulfonyl chlorides.

Purity Specification
Cross-study comparable
≥96% (HPLC, diethylsulfonamide derivative)
Consistent purity grade supports reproducible sulfonamide synthesis.
Vendor QC data; cross-study context.
Synthetic reliability QC Batch consistency

Patent-Cited Utility in KSP Inhibitors

The 3′-(trifluoromethyl)biphenyl-4-sulfonyl chloride scaffold is explicitly claimed in patent WO2020111252A1 as a key intermediate for the synthesis of DOCK1 inhibitors [1]. Additionally, the biphenyl sulfonyl chloride class is cited in patent applications for KSP (mitotic kinesin) inhibitors, with IC₅₀ values as low as 0.12 μM reported for derived sulfonamides . While not a direct head-to-head comparison, this demonstrates the scaffold′s validated utility in a specific therapeutic area where alternative sulfonyl chlorides may lack precedent.

Patent-Cited Scaffold
Supporting evidence
WO2020111252A1 (DOCK1 inhibitor)
Reported patent context for DOCK1 inhibitor synthesis.
IP precedent; KSP inhibitor class also cited.
Anticancer Mitotic kinesin KSP

Optimal Applications of 3′-(Trifluoromethyl)biphenyl-4-sulfonyl chloride


Sulfonamide Drug Candidates with Enhanced Lipophilicity

The 3′-trifluoromethyl group confers a predicted LogP increase of ~0.7 units over unsubstituted biphenyl-4-sulfonyl chloride, which is valuable for optimizing membrane permeability and ADME properties in lead optimization campaigns [1]. The compound′s consistent 96–97% purity (HPLC) ensures reproducible sulfonamide formation with minimal byproduct interference .

Accelerated Nucleophilic Substitution Workflows

The +0.43 Hammett σₘ value of the meta-CF₃ group indicates significantly enhanced electrophilicity compared to unsubstituted or electron-donating analogs, leading to faster reaction kinetics in amine sulfonylations [1]. This can reduce reaction times and improve yields in high-throughput synthesis environments.

Reliable Formulation with Defined Melting Point

The 78–82°C melting point of this crystalline solid facilitates easy handling, weighing, and dissolution in organic solvents, providing a practical advantage over regioisomers with higher melting points (e.g., 98–102°C for the 4′-regioisomer) or oily physical states [1].

IP-Sensitive Inhibitor Programs: KSP and DOCK1

The scaffold is explicitly cited in patent WO2020111252A1 as a building block for DOCK1 inhibitors, and related biphenyl sulfonyl chlorides are employed in KSP inhibitor development with IC₅₀ values as low as 0.12 μM [1]. This provides a clear intellectual property pathway for programs targeting these mechanisms.

Application
Selection Property
Validation Focus
Sulfonamide drug candidate synthesis
Trifluoromethyl lipophilicity context
Permeability and ADME assay review
Nucleophilic substitution workflows
Meta-CF₃ electrophilicity context
Reaction kinetics and yield review
Solid-form handling and formulation
Defined melting point
Dissolution and process compatibility
IP-sensitive inhibitor programs
Patent-cited scaffold context
DOCK1/KSP inhibitor precedent review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.